molecular formula C18H18N4O2 B2640043 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-01-2

5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2640043
CAS RN: 338751-01-2
M. Wt: 322.368
InChI Key: XVTIFWRJKFWLSM-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization :

    • Schiff base ligands similar in structure to the compound have been synthesized and characterized through various techniques like UV-vis, FT-IR, 1H, and 13C NMR spectroscopy, and X-ray crystallography. Such compounds have shown interesting tautomeric equilibria, demonstrating the complexity and potential utility of these structures in chemical research (Hayvalı et al., 2010).
    • The study of structural tautomerism in related Schiff base derivatives, which remain in the amine-one(I) tautomeric form in chloroform solutions and the solid state, indicates the potential of these compounds in studying chemical equilibrium and molecular structure (Amarasekara et al., 2009).
  • Crystallographic Analysis :

    • Crystallographic studies on similar compounds have provided detailed insights into the molecular arrangement, showcasing how these compounds crystallize and the types of intermolecular interactions present. For instance, studies on ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates used in Pd-Catalysed Cross-Coupling Reactions revealed intricate details about the crystal structure of these compounds (Arbačiauskienė et al., 2011).
  • Reactivity and Synthetic Utility :

    • The reactivity of compounds structurally similar to the compound has been exploited to synthesize various derivatives with potential applications. For example, the reaction of 3-amino-4-trifluoromethyl-6-substituted pyrazolo[3,4-b] pyridines with active methylene compounds led to the formation of novel pyrido[2′,3′:3,4] pyrazolo[1,5-a] pyrimidines, demonstrating the synthetic utility of these compounds in creating complex and potentially bioactive structures (Krishnaiah & Narsaiah, 2001).
  • Potential Applications in Medicinal Chemistry :

    • While avoiding specifics about drug use, dosage, and side effects, it's worth noting that related compounds have shown potential in medicinal chemistry. For instance, new Schiff bases synthesized from 1-Phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one demonstrated antibacterial activity, indicating that the compound could potentially be synthesized and tested for similar bioactivities (Liu et al., 2012).

properties

IUPAC Name

5-ethoxy-2-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-24-17-16(13-20-12-14-7-6-10-19-11-14)18(23)22(21-17)15-8-4-3-5-9-15/h3-11,13,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNISGKIOKJQXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

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